1-(Benzyloxy)-2-bromocycloheptane
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Overview
Description
1-(Benzyloxy)-2-bromocycloheptane is an organic compound that features a seven-membered cycloheptane ring substituted with a benzyloxy group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromocycloheptane typically involves the bromination of 1-(Benzyloxy)cycloheptane. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the 2-position of the cycloheptane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and efficient mixing are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-bromocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 1-(Benzyloxy)-2-hydroxycycloheptane or 1-(Benzyloxy)-2-aminocycloheptane can be formed.
Oxidation Products: Products like 1-(Benzyloxy)cycloheptanone.
Reduction Products: Products like 1-(Benzyloxy)cycloheptane or 1-(Benzyl)cycloheptane.
Scientific Research Applications
1-(Benzyloxy)-2-bromocycloheptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromocycloheptane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism . In oxidation reactions, the benzyloxy group is converted to a carbonyl group via the transfer of oxygen atoms from the oxidizing agent . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Benzyloxy)cycloheptane: Lacks the bromine atom and has different reactivity and applications.
1-(Benzyloxy)-2-chlorocycloheptane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and chemical properties.
1-(Benzyloxy)-2-iodocycloheptane:
Uniqueness: 1-(Benzyloxy)-2-bromocycloheptane is unique due to the presence of both a benzyloxy group and a bromine atom on a cycloheptane ring
Properties
CAS No. |
90054-73-2 |
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Molecular Formula |
C14H19BrO |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-bromo-2-phenylmethoxycycloheptane |
InChI |
InChI=1S/C14H19BrO/c15-13-9-5-2-6-10-14(13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
InChI Key |
XBIDOOKMPYSZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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